Cas no 400715-69-7 (Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate)
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate
- ethyl 5-(3-chlorophenyl)-1,3-oxazole-2-carboxylate
- AK148058
- VAKMSXIMRSCPQU-UHFFFAOYSA-N
- AX8285423
- ethyl 5-(3chlorophenyl)-1,3-oxazole-2-carboxylate
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- MDL: MFCD27952698
- Inchi: 1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
- InChI Key: VAKMSXIMRSCPQU-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1=CN=C(C(=O)OCC)O1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 275
- Topological Polar Surface Area: 52.3
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E193227-25mg |
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate |
400715-69-7 | 98% | 25mg |
¥315.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E193227-100mg |
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate |
400715-69-7 | 98% | 100mg |
¥450.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E193227-500mg |
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate |
400715-69-7 | 98% | 500mg |
¥1800.90 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E848461-100mg |
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate |
400715-69-7 | 98% | 100mg |
968.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VM453-100mg |
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate |
400715-69-7 | 98% | 100mg |
517CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VM453-250mg |
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate |
400715-69-7 | 98% | 250mg |
1409CNY | 2021-05-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD269804-100mg |
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate |
400715-69-7 | 98% | 100mg |
¥468.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD269804-250mg |
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate |
400715-69-7 | 98% | 250mg |
¥1078.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD269804-1g |
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate |
400715-69-7 | 98% | 1g |
¥2695.0 | 2024-04-18 | |
| Chemenu | CM190615-1g |
ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate |
400715-69-7 | 98% | 1g |
$477 | 2021-08-05 |
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate Suppliers
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate
Research Brief on Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate (CAS: 400715-69-7) in Chemical Biology and Pharmaceutical Applications
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate (CAS: 400715-69-7) is a synthetic oxazole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its oxazole core and 3-chlorophenyl substitution, has shown promising potential in various therapeutic applications, particularly in the development of small-molecule inhibitors and bioactive probes. Recent studies have focused on its role as a key intermediate in the synthesis of more complex molecules targeting protein-protein interactions and enzymatic pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate as a precursor in the synthesis of novel kinase inhibitors. The research team demonstrated that modifications at the carboxylate position could yield compounds with high selectivity for specific kinase isoforms, potentially addressing challenges in cancer therapy resistance. The study highlighted the compound's structural versatility, which allows for diverse chemical modifications while maintaining favorable pharmacokinetic properties.
In the field of antimicrobial research, a recent patent application (WO2023056789) disclosed derivatives of 400715-69-7 exhibiting potent activity against drug-resistant bacterial strains. The lead compounds showed remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low micromolar range. Molecular docking studies suggested that these derivatives interfere with bacterial cell wall biosynthesis by targeting essential enzymes in the peptidoglycan synthesis pathway.
Another significant development comes from neuropharmacology research, where Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate derivatives have been investigated as potential modulators of neurotransmitter systems. A 2024 study in ACS Chemical Neuroscience reported that certain analogs displayed selective binding to GABA receptors, with one compound showing anxiolytic effects in animal models without the sedative side effects typical of benzodiazepines. This finding opens new avenues for developing safer anxiolytic medications.
The compound's utility extends to chemical biology tools as well. Researchers at several institutions have utilized 400715-69-7 as a core structure for developing fluorescent probes that can monitor enzymatic activity in live cells. These probes, featuring modifications at the 2-position of the oxazole ring, have enabled real-time visualization of protease activity in cancer cells, providing valuable insights into tumor progression and metastasis.
From a synthetic chemistry perspective, recent advances have improved the production efficiency of Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate. A 2023 Organic Process Research & Development paper described a novel continuous flow synthesis method that increased yield by 35% while reducing hazardous waste generation. This green chemistry approach addresses both economic and environmental concerns in large-scale pharmaceutical production.
Looking forward, the diverse applications of 400715-69-7 and its derivatives continue to expand. Current clinical trials are investigating several drug candidates derived from this scaffold for various indications, including inflammatory diseases and metabolic disorders. The compound's balanced lipophilicity and molecular weight make it particularly attractive for drug development, as these properties often correlate with favorable absorption and distribution characteristics.
In conclusion, Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate represents a versatile and valuable chemical entity in modern pharmaceutical research. Its applications span multiple therapeutic areas, from antimicrobials to CNS drugs, while also serving as an important tool in chemical biology. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound and its derivatives are likely to play an increasingly important role in addressing unmet medical needs.
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